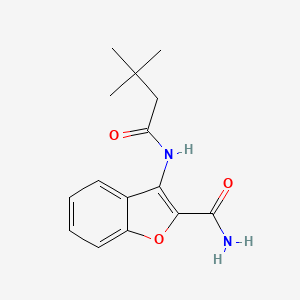

3-(3,3-二甲基丁酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzofuran-2-carboxamide derivatives can be synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This method involves Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Chemical Reactions Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “3-(3,3-dimethylbutanamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide”, is 378.472.科学研究应用

- DMDBB has shown promise as an antiviral agent. For instance, a recently discovered novel macrocyclic benzofuran compound demonstrated anti-hepatitis C virus activity. Researchers believe it could be an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds containing benzofuran rings have been developed and utilized as anticancer agents. These compounds hold potential for cancer treatment due to their unique chemical structures and biological activities .

- Researchers have explored novel methods for constructing benzofuran rings. For example, a complex benzofuran derivative can be synthesized through a unique free radical cyclization cascade. This method allows the preparation of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with fewer side reactions and high yield .

- Benzofuran compounds are ubiquitous in nature and are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery and development .

- Researchers continue to explore efficient synthetic routes for benzofuran derivatives. Understanding the relationship between the bioactivities and chemical structures of these compounds is crucial for drug design and optimization .

- Due to their diverse pharmacological activities, benzofuran derivatives like DMDBB are considered potential natural drug lead compounds. Their versatility and unique physicochemical properties make them valuable in medicinal chemistry .

Antiviral Activity

Anticancer Potential

Synthetic Chemistry

Natural Product Sources

Chemical Synthesis

Potential Drug Lead Compounds

未来方向

作用机制

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways they are involved in .

Biochemical Pathways

These include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication . The downstream effects of these disruptions can include cell death, reduced proliferation, and other changes in cellular function .

Result of Action

These could include inducing cell death in tumor cells, inhibiting bacterial growth, reducing oxidative stress, and inhibiting viral replication .

属性

IUPAC Name |

3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-15(2,3)8-11(18)17-12-9-6-4-5-7-10(9)20-13(12)14(16)19/h4-7H,8H2,1-3H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXUGRJGXTZGEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

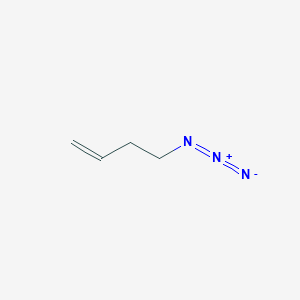

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-(naphthalen-1-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2446151.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)